molecular formula C9H9NO4S B11759857 4-(Vinylsulfonamido)benzoic acid

4-(Vinylsulfonamido)benzoic acid

Cat. No.: B11759857
M. Wt: 227.24 g/mol
InChI Key: PHWVBOZCRLSMRZ-UHFFFAOYSA-N
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Description

4-(Vinylsulfonamido)benzoic acid is an organic compound with the molecular formula C9H9NO4S. It is characterized by the presence of a vinylsulfonamido group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Vinylsulfonamido)benzoic acid involves the Wittig reaction. This reaction is used to form alkenes from phosphonium salts and carbonyl compounds. The process begins with the preparation of 4-bromomethylbenzoic acid from 4-methylbenzoic acid using N-bromosuccinimide and benzoyl peroxide. The 4-bromomethylbenzoic acid is then subjected to the Wittig reaction to yield 4-vinylbenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(Vinylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .

Scientific Research Applications

4-(Vinylsulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Vinylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The vinylsulfonamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Vinylsulfonamido)benzoic acid is unique due to the presence of both the vinylsulfonamido and benzoic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

4-(ethenylsulfonylamino)benzoic acid

InChI

InChI=1S/C9H9NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h2-6,10H,1H2,(H,11,12)

InChI Key

PHWVBOZCRLSMRZ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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